N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
Overview
Description
N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of heteroaromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-thiophen-2-yl acetamide with 2-aminophenyl-4-(trifluoromethyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of advanced catalysts are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetamido group can produce amines .
Scientific Research Applications
N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-[2-amino-5-(2-thienyl)phenyl]benzamide: A similar compound with a thiophene ring and acetamido group.
N-2-Thiophen-2-Yl-Acetamide Boronic Acid: Another related compound with a thiophene ring and acetamido group.
Uniqueness
This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-9-7-13(8-10-14)19(27)25-17-6-2-1-5-16(17)24-18(26)12-15-4-3-11-28-15/h1-11H,12H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJRJWCIJKDGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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